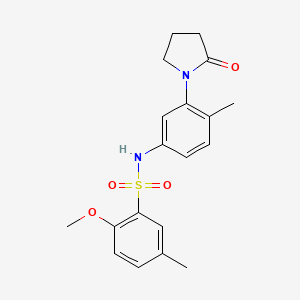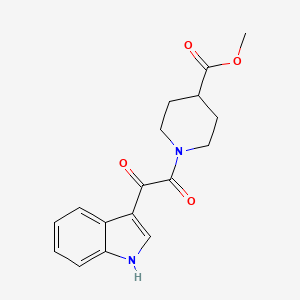
methyl 1-(2-(1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure. Techniques like NMR and infrared spectroscopy can be used to study the chemical reactions of a compound, by providing information about the changes in the molecular structure that occur during the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques. These properties are important for understanding how the compound behaves under different conditions .Scientific Research Applications
Anticancer Properties
Indole derivatives have garnered attention for their potential as anticancer agents. Researchers have investigated their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression. The specific mechanism of action for this compound in cancer treatment warrants further exploration .
Antimicrobial Activity
Indoles exhibit promising antimicrobial properties. They can target bacterial, fungal, and viral pathogens. Researchers have studied their effects on microbial growth, biofilm formation, and virulence factors. Investigating the efficacy of our compound against specific pathogens could provide valuable insights .
Tubulin Polymerization Inhibition
A recent study identified a derivative of our compound (N-((1-methyl-1H-indol-3-yl)methyl)prop-2-en-1-one) as a tubulin polymerization inhibitor. Tubulin plays a crucial role in cell division, and disrupting its polymerization process can lead to cell cycle arrest and apoptosis. Further development of such inhibitors holds promise for cancer therapy .
Neurological Disorders
Indole derivatives may impact neurological health. Researchers have explored their potential in neuroprotection, neurotransmitter modulation, and neuroinflammation. Investigating our compound’s effects on neuronal function and neurodegenerative diseases could be enlightening .
Anti-inflammatory Properties
Indoles possess anti-inflammatory activity. They can modulate immune responses, inhibit pro-inflammatory cytokines, and reduce oxidative stress. Our compound’s anti-inflammatory potential could be relevant in various disease contexts .
Oxadiazole Derivatives
The compound’s structure contains an oxadiazole ring. Oxadiazole derivatives have been studied for their diverse biological activities, including antimicrobial, antitubercular, and antiviral effects. Investigating the specific properties of our compound’s oxadiazole moiety could reveal novel applications .
Safety and Hazards
properties
IUPAC Name |
methyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-23-17(22)11-6-8-19(9-7-11)16(21)15(20)13-10-18-14-5-3-2-4-12(13)14/h2-5,10-11,18H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPWQWSWHJQZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2781093.png)
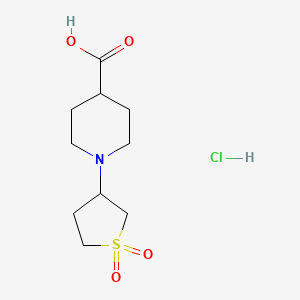
![3-acetyl-4-[(4-methylphenyl)sulfonyl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B2781095.png)
![N-(3-ethylphenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2781097.png)
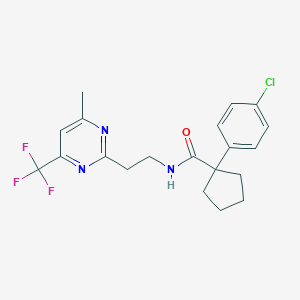
![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2781099.png)
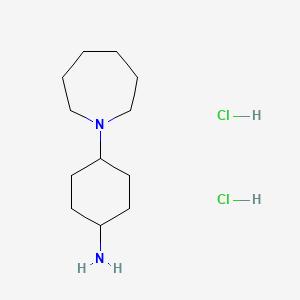
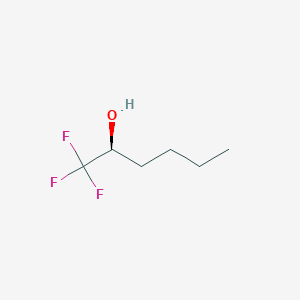
![7-benzyl-8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
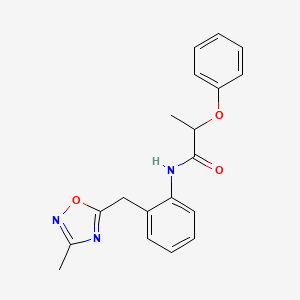
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,3-dimethylaniline](/img/structure/B2781106.png)
